Amadinone acetate
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Overview
Description
Amadinone acetate: is a steroidal progestin belonging to the 19-norprogesterone and 17α-hydroxyprogesterone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of amadinone acetate involves the acetylation of amadinone. The process typically includes the reaction of amadinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures to ensure the proper formation of the acetate ester .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : Amadinone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the chloro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroidal progestins and their derivatives.
Biology: Research has investigated its effects on hormonal pathways and receptor binding.
Medicine: Although not marketed, it has been studied for its potential use in hormonal therapies and contraceptives.
Mechanism of Action
Amadinone acetate exerts its effects by binding to progesterone receptors, thereby mimicking the action of natural progesterone. This binding inhibits the release of gonadotropins, leading to a decrease in the production of androgens and estrogens. The molecular targets include the progesterone receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chlormadinone acetate: Another steroidal progestin with similar properties but different clinical applications.
Medroxyprogesterone acetate: Widely used in hormonal therapies and contraceptives.
Norethisterone acetate: Commonly used in birth control pills and hormone replacement therapy.
Uniqueness: : Amadinone acetate is unique due to its specific chemical structure, which includes a chloro group and an acetate ester. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
22304-34-3 |
---|---|
Molecular Formula |
C22H27ClO4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 |
InChI Key |
PSJMYDLEWUWIAN-KYPKCDLESA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Appearance |
Solid powder |
22304-34-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amadinone acetate; RS 2208; RS-2208 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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